5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine
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Overview
Description
5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2OS and a molecular weight of 200.65 g/mol . This compound is characterized by the presence of a chloro group and a methylthio group attached to an oxazolo[4,5-b]pyridine ring system . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which is then treated with methylthiol to yield the desired product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity . The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine is unique due to the specific positioning of the chloro and methylthio groups on the oxazolo[4,5-b]pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c1-12-7-10-6-4(11-7)2-3-5(8)9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDLTIDHEFORCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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